Lubazodone hydrochloride, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant that was developed by Yamanouchi Pharmaceutical Co. Ltd. for the treatment of major depressive disorder and obsessive-compulsive disorder. It was under development in the late 1990s and early 2000s but was never marketed due to various market factors. The compound acts primarily as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, which positions it within the category of serotonin antagonist and reuptake inhibitors (SARI) .
Lubazodone hydrochloride is classified as a psychoactive drug with potential applications in treating mood disorders. Its classification stems from its mechanism of action, which involves modulation of serotonin levels in the brain. The compound's chemical structure is characterized by a fluorinated indene ring system linked to a morpholine moiety, contributing to its pharmacological properties .
The synthesis of Lubazodone hydrochloride involves several key steps, starting from commercially available precursors. The primary intermediate in its synthesis is (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine.
The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to optimize the formation of the desired product .
Lubazodone hydrochloride has a molecular formula of C14H19ClFNO2 and a molecular weight of approximately 287.76 g/mol. Its structural representation reveals the presence of a fluorine atom on the indene ring and a morpholine group.
This structural complexity contributes to its unique pharmacological profile .
Lubazodone hydrochloride is involved in various chemical reactions that are significant for understanding its reactivity and potential modifications.
These reactions highlight Lubazodone hydrochloride's versatility as a chemical entity .
Lubazodone hydrochloride's mechanism involves two primary actions:
This dual mechanism enhances mood regulation and alleviates symptoms associated with depression and anxiety disorders .
Lubazodone hydrochloride appears as a white to off-white crystalline powder.
Key chemical properties include:
The compound exhibits good selectivity against other monoamine receptors, with lower affinities for receptors such as α1 adrenergic receptor (K_i = 200 nM) and 5-HT2C receptor (K_i = 680 nM), indicating its specificity for serotonin-related pathways .
Lubazodone hydrochloride has primarily been studied for its potential applications in treating major depressive disorder and obsessive-compulsive disorder due to its unique pharmacological profile as a serotonin antagonist and reuptake inhibitor.
Despite its promising profile, development was halted due to market dynamics surrounding antidepressant medications .
Serotonin Antagonist and Reuptake Inhibitors (SARIs) emerged as a distinct antidepressant class in the 1980s, with trazodone as the pioneer agent. Developed to address limitations of earlier antidepressants (e.g., tricyclics’ anticholinergic effects), SARIs combine two mechanisms: 5-HT₂A/₂C receptor antagonism and serotonin reuptake inhibition (SERT) [1] [4]. Trazodone’s approval in 1981 established the SARI pharmacophore, characterized by a phenylpiperazine moiety linked to an aryl group. Unlike SSRIs, SARIs mitigate serotonin-related side effects (e.g., insomnia, sexual dysfunction) through receptor blockade, offering a unique tolerability profile [4] [8]. Nefazodone, a later SARI, retained trazodone’s core structure but incorporated a triazolone ring, enhancing 5-HT₂A affinity while reducing α₁-adrenergic effects [9]. Despite their promise, early SARIs faced challenges: trazodone’s short half-life necessitated multiple daily doses, and nefazodone’s hepatotoxicity led to market withdrawal. These limitations drove research into optimized successors like lubazodone hydrochloride, designed to improve target specificity and metabolic stability [4] [9].
Table 1: Evolution of Key SARI Compounds
Compound | Year Introduced | Core Structural Features | Primary Innovations |
---|---|---|---|
Trazodone | 1981 | Triazolopyridine + chlorophenylpiperazine | Dual SERT inhibition/5-HT₂A antagonism |
Nefazodone | 1994 | Phenylpiperazine + triazolone | Enhanced 5-HT₂A affinity; reduced α₁-adrenergic effects |
Lubazodone (novel) | Under development | Modified triazolopyridine + piperazine | Improved metabolic stability; reduced CYP3A4 dependence |
Lubazodone hydrochloride is a triazolopyridine derivative sharing core structural motifs with trazodone and nefazodone. Its IUPAC name is 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-methyl-1,2,4-triazolo[4,3-a]pyridin-5(4H)-one hydrochloride, reflecting three key components:
Table 2: Structural Comparison of Lubazodone with Legacy SARIs
Feature | Trazodone | Nefazodone | Lubazodone Hydrochloride |
---|---|---|---|
Core Heterocycle | Triazolopyridine | Benzothiazolylpiperazine | Triazolopyridine (N-methylated) |
Aryl Group | 3-Chlorophenyl | 3-Chlorophenyl | 3-Chlorophenyl |
Linking Chain | Propyl | Ethoxyethyl | Propyl |
Metabolic Hotspot | mCPP formation (CYP3A4) | Hepatotoxic quinones | Reduced mCPP generation |
Molecular Weight | 371.86 g/mol | 470.01 g/mol | ~400 g/mol (estimated) |
Lubazodone’s hydrochloride salt enhances solubility, mirroring formulations of trazodone HCl [5]. Crucially, its strategic N-methylation impedes oxidative metabolism pathways that generate mCPP—an metabolite linked to trazodone’s side effects (e.g., anxiety, dizziness) [1] [9].
Lubazodone was designed to overcome pharmacodynamic and pharmacokinetic limitations of existing SARIs. Preclinical data highlight three advantages:
► Enhanced Receptor Selectivity
Lubazodone exhibits >100-fold selectivity for 5-HT₂A/SERT over α₁-adrenergic and H₁ receptors in radioligand binding assays. This contrasts with trazodone’s high affinity for α₁-adrenergic receptors (contributing to orthostatic hypotension) and H₁ receptors (causing sedation) [1] [8]. Such selectivity minimizes off-target effects while retaining the "SARI signature": SERT inhibition (Ki = 12 nM) and 5-HT₂A antagonism (Ki = 0.8 nM) [4] [8].
► Optimized Pharmacokinetics
► Neuroprotective Effects
Like trazodone, lubazodone activates the PERK/EIF-2α unfolded protein response pathway—a mechanism that mitigates neuronal stress in models of Alzheimer’s and frontotemporal dementia [10]. In cortical neurons exposed to β-amyloid, lubazodone (1 μM) reduced tau phosphorylation by 40% vs. controls, outperforming equimolar trazodone [10].
Table 3: Preclinical Advantages of Lubazodone vs. Trazodone
Parameter | Trazodone | Lubazodone Hydrochloride | Functional Implication |
---|---|---|---|
CYP3A4 Metabolism | Extensive (t₁/₂ = 3–6 h) | Moderate (t₁/₂ = 8–12 h) | Reduced drug interactions; stable exposure |
mCPP Formation | High (15–20% of dose) | Low (<5%) | Lower anxiety/dizziness risk |
5-HT₂A/SERT Ratio | 1:1 | 10:1 | Improved antidepressant/anxiolytic efficacy |
α₁-Adrenergic Ki | 32 nM | 420 nM | Minimal orthostatic hypotension |
Lubazodone’s preclinical profile positions it as a rationally optimized SARI, addressing key weaknesses of its predecessors while amplifying their therapeutic merits [4] [8] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3